molecular formula C10H11NO2 B122636 (+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide CAS No. 150767-96-7

(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide

Cat. No.: B122636
CAS No.: 150767-96-7
M. Wt: 177.2 g/mol
InChI Key: MXAWGNNBDOUVJD-DTWKUNHWSA-N
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Description

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide is a chiral compound with significant importance in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide typically involves the dihydroxylation of a suitable precursor, followed by protection of the diol as an acetonide. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation step, followed by treatment with acetone and an acid catalyst to form the acetonide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or alkylated derivatives.

Scientific Research Applications

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of advanced materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide involves its interaction with molecular targets through its diol and nitrile functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide is unique due to its specific stereochemistry and the presence of both diol and nitrile functional groups. This combination of features makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in various chemical reactions.

Properties

IUPAC Name

(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAWGNNBDOUVJD-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC=C(C2O1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC=C([C@H]2O1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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